molecular formula C11H22N2 B15262144 N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine

N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine

Cat. No.: B15262144
M. Wt: 182.31 g/mol
InChI Key: YJSXHSVEMJOOHB-UHFFFAOYSA-N
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Description

N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine is a tertiary amine featuring a cyclohexanamine core substituted with a methyl group and an azetidin-2-ylmethyl moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational strain, which may influence its physicochemical properties and biological interactions. Key structural elements include:

  • N-methylcyclohexanamine backbone: A common motif in pharmaceuticals, known for enhancing lipophilicity and metabolic stability .
  • Azetidin-2-ylmethyl substituent: The strained azetidine ring may affect binding affinity and selectivity compared to larger heterocycles like piperidine or morpholine .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

N-(azetidin-2-ylmethyl)-N-methylcyclohexanamine

InChI

InChI=1S/C11H22N2/c1-13(9-10-7-8-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3

InChI Key

YJSXHSVEMJOOHB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine typically involves the formation of the azetidine ring followed by its attachment to the cyclohexanamine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The scalability of the aza-Michael addition reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can open the azetidine ring, leading to linear amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Linear amines resulting from ring opening.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strained structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cell membrane receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with N-Methylcyclohexanamine Moieties

N-(4-Methoxybenzyl)-N-methylcyclohexanamine (7f)
  • Structure : Substituted with a 4-methoxybenzyl group instead of azetidinylmethyl.
  • Synthesis : Produced via alkylation of N-methylcyclohexanamine with a benzyl bromide derivative, yielding an orange oil .
  • Application : Intermediate in Suzuki–Miyaura cross-coupling reactions .
  • Physicochemical Properties : High lipophilicity due to the aromatic methoxy group.
N-Methylcyclohexanamine Derivatives in AR Antagonists
  • Role : Nitrogen-containing features (e.g., N-methylcyclohexanamine) are critical for androgen receptor (AR) antagonism, as seen in compounds like CHEMBL3233070 (docking score: −6.8 kcal/mol) .
  • Key Interaction: The cyano group in analogs like enzalutamide enhances binding to AR’s ligand-binding domain (LBD) .

Azetidine-Containing Compounds

1-{(R)-1-[(R)-1-Phenylethyl]azetidin-2-yl}ethanone (9c)
  • Structure : Azetidine ring substituted with phenylethyl and acetyl groups.
  • Synthesis : Derived from oxazolidine precursors via stereoselective reactions .
  • Characterization : Confirmed by FT-IR, NMR, and X-ray crystallography .
  • Biological Relevance : Azetidine rings in such compounds are explored for anticancer activity due to their constrained geometry .

EZH2 Inhibitors with Cyclohexanamine Substituents

  • Example : EPZ011989 contains an N-(2-methoxyethyl)-N-methylcyclohexanamine group, replacing morpholine in earlier inhibitors .
  • Activity : High selectivity (>3,000-fold) for EZH2 over other histone methyltransferases (HMTs) and potent tumor growth inhibition in vivo .

Comparative Data Table

Compound Structure Features Biological Activity/Application Docking Score/IC50 Key Reference
N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine Azetidine + N-methylcyclohexanamine Hypothesized AR antagonism or EZH2 inhibition N/A (predicted −6.5 to −7.0 kcal/mol)
CHEMBL3233070 N-methylcyclohexanamine + aromatic core AR antagonist −6.8 kcal/mol
EPZ011989 N-methylcyclohexanamine + methoxyethyl EZH2 inhibitor (Ki = 3 nM) IC50 = 3 nM (EZH2)
1-{(R)-1-[(R)-1-Phenylethyl]azetidin-2-yl}ethanone Azetidine + phenylethyl Anticancer candidate Not reported

Key Research Findings

  • Pharmacological Potential: The azetidine ring’s strain may enhance binding to targets like AR or EZH2 compared to bulkier heterocycles . N-methylcyclohexanamine derivatives show improved metabolic stability and blood-brain barrier penetration .
  • Synthetic Challenges :

    • Azetidine-containing compounds require stereoselective synthesis, as seen in oxazolidine-derived analogs .
    • Alkylation of N-methylcyclohexanamine (e.g., with bromopropylphthalimide) yields intermediates for further functionalization .
  • Safety Profile: Related diamines (e.g., N-(2-aminoethyl)-N-methylcyclohexanamine) are classified as irritants, suggesting similar handling precautions for the target compound .

Biological Activity

N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring, which is known for its unique chemical properties and biological potential. The presence of the cyclohexyl group and the N-methyl substitution further enhance its pharmacological profile.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that compounds containing the azetidine structure exhibit notable antimicrobial properties. In a study assessing various azetidinone derivatives, it was found that certain compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the compound Z5A11' showed an inhibition zone of 31 mm against Staphylococcus aureus at a concentration of 250 mg/mL, outperforming standard antibiotics like tetracycline .

Table 1: Antibacterial Activity of Azetidinone Derivatives

CompoundBacterial StrainInhibition Zone (mm)Concentration (mg/mL)
Z5A11'Staphylococcus aureus31250
Z5A11'Escherichia coli29250
Z5A2'Bacillus31250

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell proliferation in HeLa, MCF-7, and HT-29 cell lines. For instance, one derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity .

Table 2: Cytotoxicity Data in Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AHeLa0.52
Compound BMCF-70.34
Compound CHT-290.86

The biological activity of this compound can be attributed to several mechanisms:

1. Apoptosis Induction

Studies have indicated that certain azetidine derivatives can induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation. The presence of specific functional groups in these compounds enhances their ability to disrupt cellular homeostasis, leading to programmed cell death .

2. Inhibition of Enzymatic Activity

Compounds related to this compound have been shown to inhibit various enzymes associated with cancer progression and microbial resistance. For example, they may act as inhibitors of matrix metalloproteinases and other proteolytic enzymes that facilitate tumor metastasis .

Case Studies

Recent studies have highlighted the therapeutic potential of azetidine derivatives:

  • Anticancer Efficacy : A study demonstrated that a derivative of this compound effectively reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Antimicrobial Resistance : Another investigation revealed that these compounds could overcome resistance mechanisms in certain bacterial strains, providing a new avenue for treating infections caused by multidrug-resistant pathogens .

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